molecular formula C9H7N3 B8815058 1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile CAS No. 517918-96-6

1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile

Cat. No. B8815058
CAS RN: 517918-96-6
M. Wt: 157.17 g/mol
InChI Key: HNKHDOVZQNKUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile” is a chemical compound with the empirical formula C8H5N3 . It is a derivative of the 1H-pyrrolo[2,3-b]pyridine class .

Future Directions

The future directions for the research and development of “1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile” and its derivatives could involve further exploration of their potential activities against FGFR1, 2, and 3, given the reported activities of 1H-pyrrolo[2,3-b]pyridine derivatives .

properties

CAS RN

517918-96-6

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C9H7N3/c1-12-3-2-8-4-7(5-10)6-11-9(8)12/h2-4,6H,1H3

InChI Key

HNKHDOVZQNKUMW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=CN=C21)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile (2.88 g, 20.1 mmol) in DMF (40 mL) was added 60% NaH (2.41 g, 60.4 mmol). After 20 minutes, iodomethane was added in one portion (6.3 mL, 101 mmol) and the resulting mixture was stirred overnight. The following day, water was carefully added drop-wise to quench the remaining NaH before additional water was added (50 mL) causing precipitation of the product. Filtration and drying in vacuo afforded 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (3.16 g, 20.1 mmol, 100% yield) which was subsequently used without further purification. ES MS (M+H+)=158.
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
2.41 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.